Methyl 2-isocyanobenzoate
Overview
Description
Methyl 2-isocyanobenzoate is an organic compound with the molecular formula C9H7NO3. It is a white to yellow crystalline powder known for its applications in various scientific experiments. This compound is characterized by the presence of an isocyanate group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl 2-isocyanobenzoate is a versatile compound used in various chemical reactions. It is known to be used in the synthesis of3H-quinazolin-4-ones and A1120 , a non-retinoid ligand for the Retinol-binding protein .
Mode of Action
The exact mode of action of this compound is dependent on the specific reaction it is involved in. For instance, in the synthesis of 3H-quinazolin-4-ones , it likely interacts with other reactants to form the quinazolin-4-one structure . Similarly, in the synthesis of A1120 , it likely contributes to the formation of the non-retinoid ligand .
Biochemical Pathways
Given its use in the synthesis of3H-quinazolin-4-ones and A1120 , it can be inferred that it plays a role in the biochemical pathways related to these compounds .
Pharmacokinetics
Its physical properties such as its boiling point of101 °C/2 mmHg and melting point of 45-49 °C may influence its pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of new compounds, such as 3H-quinazolin-4-ones and A1120 . These compounds have their own unique properties and applications, which are the result of this compound’s action.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the temperature, and the pressure of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanobenzoate can be synthesized through several methods. One common route involves the reaction of methyl 2-(formylamino)benzoate with phosgene or triphosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of reactive intermediates. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isocyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form urea derivatives.
Cyclization Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds like quinazolin-4-ones.
Common Reagents and Conditions:
Copper(II) acetate: Used as a catalyst in the synthesis of quinazolin-4-ones.
Silver nitrate: Catalyzes the insertion of the isocyanate group into amines, followed by lactamization.
Major Products Formed:
Quinazolin-4-ones: Formed through copper-catalyzed isocyanide insertion reactions.
Imidazolones: Produced via silver nitrate-catalyzed reactions
Scientific Research Applications
Methyl 2-isocyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- Methyl 4-isocyanobenzoate
- Ethyl 4-isocyanobenzoate
- 3,5-Dimethoxyphenyl isocyanate
Comparison: Methyl 2-isocyanobenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as methyl 4-isocyanobenzoate, it exhibits different reactivity patterns and forms distinct products in cyclocondensation reactions .
Properties
IUPAC Name |
methyl 2-isocyanobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAUTDZXOQGPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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